5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is fused with an imidazole ring, and substituted with tert-butyl, methyl, and phenyl groups.
Mechanism of Action
Imidazole derivatives
are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are key components to functional molecules that are used in a variety of everyday applications .
Pyrazolo[1,5-a]pyrimidines
are also important heterocyclic compounds. They have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Preparation Methods
The synthesis of 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of an intermediate imidazole derivative, followed by its condensation with a pyrazole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for such compounds may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the production process .
Chemical Reactions Analysis
5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and catalysts
Comparison with Similar Compounds
Similar compounds to 5-(tert-butyl)-7-(2-methyl-1H-imidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives and imidazole-containing compounds. These compounds share structural similarities but may differ in their substituents and overall properties. For example:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have variations in the substituents on the pyrazolo[1,5-a]pyrimidine core, leading to differences in their chemical and biological activities.
Imidazole-containing compounds: These compounds may have different substituents on the imidazole ring, affecting their reactivity and applications
Properties
IUPAC Name |
5-tert-butyl-7-(2-methylimidazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-14-21-10-11-24(14)18-12-17(20(2,3)4)23-19-16(13-22-25(18)19)15-8-6-5-7-9-15/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSBVRIRAGTFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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